N-(3-chlorobenzyl)quinazolin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12ClN3 |
|---|---|
Molecular Weight |
269.73 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C15H12ClN3/c16-12-5-3-4-11(8-12)9-17-15-13-6-1-2-7-14(13)18-10-19-15/h1-8,10H,9H2,(H,17,18,19) |
InChI Key |
REUANOPGUSANCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Pharmacological Exploration and Biological Activities of N 3 Chlorobenzyl Quinazolin 4 Amine and Its Derivatives
In Vitro Biological Evaluation
The quinazoline (B50416) scaffold, a bicyclic heterocyclic compound, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of N-(3-chlorobenzyl)quinazolin-4-amine, which belong to the broader class of 4-aminoquinazolines, have been the subject of extensive research to evaluate their potential as therapeutic agents. This section details the in vitro biological evaluation of these compounds, focusing on their enzyme inhibition capabilities and their effects on various cancer cell lines.
The mechanism of action for many quinazoline derivatives involves the direct inhibition of key enzymes implicated in disease progression, particularly in oncology and infectious diseases.
The 4-aminoquinazoline core is a cornerstone in the design of tyrosine kinase inhibitors (TKIs). Many approved anticancer drugs such as gefitinib (B1684475), erlotinib, and lapatinib (B449) are based on this structure. mdpi.com Research has demonstrated that derivatives of this scaffold are potent inhibitors of several key tyrosine kinases.
EGFR and HER2: The anilinoquinazoline (B1252766) structure is a well-established pharmacophore for inhibiting Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.net One study detailed an anilinoquinazoline derivative, compound (34), which exhibited potent EGFR inhibitory activity with an IC₅₀ value of 5.06 nM. mdpi.com Another derivative, compound 5e, showed significant inhibitory activity against both EGFR and CDK2, with IC₅₀ values of 0.093 µM and 0.143 µM, respectively. researchgate.net
VEGFR-2 and c-Met: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) are crucial targets in tumor angiogenesis. Several quinazolin-4-amine (B77745) derivatives have been identified as dual inhibitors of these kinases. For instance, compound 7j, which incorporates a benzimidazole (B57391) fragment, displayed potent inhibitory activity against both c-Met and VEGFR-2 with IC₅₀ values of 0.05 µM and 0.02 µM, respectively. researchgate.net Other derivatives, such as compounds 11i and 13b, also showed strong inhibition of c-Met with IC₅₀ values of 0.05 µM and 0.02 µM. nih.gov
CDK2: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a valid strategy for cancer therapy. A series of 2,3-disubstituted quinazolin-4(3H)-ones were evaluated for CDK2 inhibitory activity. The ortho-chloro-benzylideneamino derivative 6b was identified as the most potent compound, with an IC₅₀ of 0.67 µM, comparable to the reference inhibitor Roscovitine. nih.gov Another quinazolinone, compound 5c, displayed a CDK2 IC₅₀ value of 0.63 µM. nih.gov
Beyond tyrosine kinases, quinazoline derivatives have shown inhibitory activity against a diverse array of other enzymes.
PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in DNA repair. A series of quinazolinone-based derivatives were designed as PARP-1 inhibitors, where the scaffold acted as a bioisostere for the phthalazinone core of the approved drug Olaparib. rsc.org Compound 12c from this series showed potent PARP-1 inhibition with an IC₅₀ of 30.38 nM. rsc.org Another quinazoline derivative, compound (T), exhibited 100% inhibition of PARP with an IC₅₀ of 0.0914 μM. nih.gov
DHFR: Dihydrofolate reductase (DHFR) is a validated target for anticancer and antimicrobial agents. Several quinazoline derivatives have been developed as DHFR inhibitors. researchgate.net A series of 2,3,4-trisubstituted-quinazolines were investigated, with derivative (E) being the most active, showing an IC₅₀ of 0.4 μM. nih.gov Other derivatives, (F) and (G), also showed potent inhibition with IC₅₀ values of 0.6 µM and 0.5 µM, respectively. nih.gov
SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication. Quinazolin-4-one derivatives have been identified as noncovalent inhibitors of SARS-CoV-2 Mpro. nih.gov Compound C7, developed through a scaffold hopping strategy from baicalein, demonstrated superior inhibitory activity with an IC₅₀ of 0.085 µM and an antiviral EC₅₀ of 1.10 µM in Vero E6 cells. nih.gov Another derivative, QZ4, showed an EC₅₀ of approximately 6.5 µM against 3CLpro activity. researchgate.net
Glucokinase: In the context of metabolic diseases, quinazolin-4-one derivatives have been investigated as glucokinase activators (GKAs), not inhibitors. Glucokinase plays a key role in glucose homeostasis. Two compounds, designated as 3 and 4, were found to be potent GKAs with EC₅₀ values of 632 nM and 516 nM, respectively. researchgate.net
DNA Gyrase: DNA gyrase is a crucial bacterial enzyme and a well-established target for antibiotics. Quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have been evaluated as E. coli DNA gyrase inhibitors. The most potent compounds, 4a, 5a, 5c, and 5d, showed IC₅₀ values ranging from 3.19 to 4.17 µM. mdpi.comresearchgate.net In a separate study, an N-quinazolinone derivative, f1, was identified as a moderate inhibitor of S. aureus GyrB with an IC₅₀ of 1.21 µM. nih.gov
No prominent research findings were available for the inhibition or modulation of Alpha-Amylase or Alpha-Glucosidase by this compound or its direct derivatives in the surveyed literature.
The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The following table summarizes the reported potency values for various derivatives against the enzymes discussed.
| Compound/Derivative Series | Target Enzyme | Potency (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Compound 7j | c-Met | 0.05 µM | researchgate.net |
| Compound 7j | VEGFR-2 | 0.02 µM | researchgate.net |
| Compound 13b | c-Met | 0.02 µM | nih.gov |
| Compound (34) | EGFR | 5.06 nM | mdpi.com |
| Compound 5e | EGFR | 0.093 µM | researchgate.net |
| Compound 5e | CDK2 | 0.143 µM | researchgate.net |
| Derivative 6b | CDK2 | 0.67 µM | nih.gov |
| Compound 12c | PARP-1 | 30.38 nM | rsc.org |
| Derivative (E) | DHFR | 0.4 µM | nih.gov |
| Compound C7 | SARS-CoV-2 Mpro | IC₅₀ = 0.085 µM | nih.gov |
| Compound C7 | SARS-CoV-2 (cellular) | EC₅₀ = 1.10 µM | nih.gov |
| Compound QZ4 | SARS-CoV-2 3CLpro | EC₅₀ ≈ 6.5 µM | researchgate.net |
| Compound 4 | Glucokinase (Activator) | EC₅₀ = 516 nM | researchgate.net |
| Compound 3 | Glucokinase (Activator) | EC₅₀ = 632 nM | researchgate.net |
| Derivatives 4a, 5a, 5c, 5d | DNA Gyrase (E. coli) | 3.19 - 4.17 µM | mdpi.comresearchgate.net |
| Derivative f1 | DNA Gyrase B (S. aureus) | 1.21 µM | nih.gov |
To translate enzyme inhibition into a physiological effect, the antiproliferative and cytotoxic activities of these compounds are assessed in various human cancer cell lines.
Derivatives of the quinazoline scaffold have demonstrated broad-spectrum cytotoxic activity against a panel of human cancer cell lines.
MCF-7 (Breast Cancer): The MCF-7 cell line is frequently used to evaluate potential anticancer agents. The dual c-Met/VEGFR-2 inhibitor 7j showed potent activity against MCF-7 cells with an IC₅₀ of 1.5 µM. researchgate.net A separate study of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives found that the MCF-7 cell line was the most sensitive, with twelve compounds showing good cytotoxicity. researchgate.net
A549 (Lung Cancer): Quinazoline derivatives have shown efficacy against non-small cell lung cancer lines like A549.
Caco-2 (Colorectal Adenocarcinoma): In a study of novel N-arylbenzo[h]quinazoline-2-amines, several derivatives showed activity against the Caco-2 cell line. Compound 4a exhibited an IC₅₀ of 1.7 µM, while compounds 4f and 4h had IC₅₀ values of 4.3 µM and 4.6 µM, respectively. d-nb.info
HeLa (Cervical Cancer): Several c-MET inhibitors with a quinazoline headgroup were tested against HeLa cells. Compound 11c was the most active, with an IC₅₀ of 0.9 µM, which was more potent than the reference drug XL184. nih.gov Another series of quinazolin-4-one derivatives also showed activity against HeLa cells. researchgate.net
HepG2 (Liver Cancer): The HepG2 cell line has been used to test various quinazoline derivatives. Compound 7j showed activity against Hep-G2 with an IC₅₀ of 8.7 µM. researchgate.net Compound 13h, a potent c-MET inhibitor, displayed an IC₅₀ of 1.7 µM against Hep-G2 cells. nih.gov
HCT-116 (Colon Cancer): A series of N-arylbenzo[h]quinazoline-2-amines were tested against HCT-116 cells, with compound 4d showing an IC₅₀ of 5 µM. d-nb.info
PC-3 (Prostate Cancer): Information regarding the specific activity of this compound derivatives against the PC-3 cell line was not prominently featured in the surveyed literature.
C3A (Liver Cancer): Data on the cytotoxic effects of these specific quinazoline derivatives on the C3A cell line were not prominently available in the reviewed sources.
The following table summarizes the cytotoxic potencies of various quinazoline derivatives against the specified cancer cell lines.
| Compound/Derivative | Cell Line | Cancer Type | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Compound 7j | MCF-7 | Breast | 1.5 µM | researchgate.net |
| Compound 11i | MCF-7 | Breast | 1.1 µM | nih.gov |
| Compound 4a | Caco-2 | Colorectal | 1.7 µM | d-nb.info |
| Compound 4f | Caco-2 | Colorectal | 4.3 µM | d-nb.info |
| Compound 11c | HeLa | Cervical | 0.9 µM | nih.gov |
| Compound 7j | HepG2 | Liver | 8.7 µM | researchgate.net |
| Compound 13h | HepG2 | Liver | 1.7 µM | nih.gov |
| Compound 4d | HCT-116 | Colon | 5 µM | d-nb.info |
Cell-Based Assays
Apoptosis Induction and Cell Cycle Analysis
The ability to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancerous cells is a key mechanism for many anticancer agents. Derivatives of this compound have demonstrated significant potential in this area.
Novel 4-aminoquinazoline derivatives have been shown to induce growth inhibition, cell cycle arrest, and apoptosis. nih.gov One study identified a potent compound, 6b , which selectively inhibits the PI3Kα kinase, a critical enzyme in a signaling pathway that regulates cell survival and proliferation. nih.gov Inhibition of this pathway in HCT116 colon cancer cells led to cell cycle arrest at the G1 phase and induced apoptosis through a mitochondrial-dependent pathway. nih.gov
Similarly, a series of 3,4-dihydroquinazolinone derivatives bearing a piperonyl moiety were synthesized and evaluated for their cytotoxic effects. bue.edu.eg Four promising compounds from this series were found to impair cell proliferation by arresting the cell cycle at the G2/M phase in HepG-2 liver cancer cells. bue.edu.eg Further analysis confirmed a significant increase in early apoptosis, validated by Annexin V-FITC and caspase-3 analyses. bue.edu.eg The antiproliferative effects of other quinazolin-4(3H)-one derivatives have also been linked to the induction of G2/M phase arrest and subsequent apoptosis in non-small cell lung cancer cells. nih.gov
The pro-apoptotic activity of these compounds is often characterized by morphological changes in cells, alterations in the mitochondrial membrane potential, and the externalization of phosphatidylserine (B164497) on the cell surface. mdpi.com Studies on various quinazolinone derivatives have consistently shown an increase in the percentage of apoptotic cells in a concentration-dependent manner across different cancer cell lines, including breast (MCF-7), cervix (HeLa), liver (HepG2), and colon (HCT-8) cancer cells. mdpi.comresearchgate.net
| Compound Type | Effect | Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| 4-Aminoquinazoline derivative (6b) | G1 Cell Cycle Arrest & Apoptosis | HCT-116 (Colon) | Inhibits PI3Kα kinase activity, leading to apoptosis via the mitochondrial pathway. | nih.gov |
| 3,4-Dihydroquinazolinone derivatives | G2/M Cell Cycle Arrest & Apoptosis | HepG-2 (Liver) | Increased early apoptosis confirmed by Annexin V-FITC and caspase-3 analysis. | bue.edu.eg |
| Quinazolin-4(3H)-one derivative (BIQO-19) | G2/M Cell Cycle Arrest & Apoptosis | H1975 (Lung) | Inhibits Aurora Kinase A, leading to cell cycle arrest and apoptosis. | nih.gov |
| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives | Cytotoxicity/Apoptosis | MCF-7, HeLa, HepG2, HCT-8 | Compounds with allyl and/or benzyl (B1604629) moieties at positions 2 and 3 showed the best cytotoxic results. | researchgate.net |
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
Quinazoline and quinazolinone derivatives are recognized for their broad-spectrum antimicrobial properties, demonstrating efficacy against various strains of bacteria, fungi, and some viruses. nih.govmdpi.com
Antibacterial Activity: The quinazoline framework is a valuable scaffold for developing novel antibacterial agents, particularly in an era of growing drug resistance. nih.gov These compounds have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for some derivatives is believed to involve the inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to cell death. mdpi.comeco-vector.com
Studies on various synthesized quinazolinone derivatives have reported significant activity. For instance, certain 2,3,6-trisubstituted quinazolin-4-ones demonstrated excellent potency against E. coli and P. aeruginosa. biomedpharmajournal.org Other research highlighted derivatives with strong inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The introduction of specific substituents, such as a heteryl group at the aldimine in a 3-amino quinazolinone pharmacophore, has been shown to significantly enhance antibacterial activity against all tested pathogens. frontiersin.org Furthermore, novel thiazolylketenyl quinazolinones have emerged as potent agents against methicillin-resistant Staphylococcus aureus (MRSA), with one compound exhibiting an MIC of 0.5 μg/mL, eight times more effective than norfloxacin. nih.gov
Antifungal Activity: The antifungal potential of quinazoline derivatives is also well-documented. nih.gov Various synthesized compounds have been screened against pathogenic fungi, showing good activity. nih.gov For example, a series of 2,3,6-trisubstituted quinazolin-4-ones were tested against Aspergillus niger and Candida albicans, with some derivatives showing excellent potency. biomedpharmajournal.org Other studies have confirmed the activity of quinazolinone derivatives against a range of fungal strains, including C. tropicals and M. phaseolina. mdpi.com
Antiviral Activity: Research into the antiviral properties of this class of compounds has identified activity against several viruses. Quinazolinone derivatives have been noted for their potential antiviral effects, adding to their diverse biological profile. nih.govmdpi.com
| Compound Type | Activity | Target Organisms | Key Findings | Reference |
|---|---|---|---|---|
| Thiazolylketenyl quinazolinones (TQ 4) | Antibacterial | Methicillin-resistant S. aureus (MRSA) | MIC of 0.5 µg/mL, 8-fold more effective than norfloxacin. | nih.gov |
| 2,3,6-trisubstituted Quinazolin-4-ones | Antibacterial & Antifungal | E. coli, P. aeruginosa, A. niger, C. albicans | Derivative A-3 showed excellent potency against A. niger; A-4 was excellent against P. aeruginosa. | biomedpharmajournal.org |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one derivatives | Antibacterial & Antifungal | Gram-positive & Gram-negative bacteria, various fungi | Compounds 8 and 23 were most active on Gram-positive bacteria. Several compounds showed strong antifungal activity. | nih.gov |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Antibacterial | Gram-positive & Gram-negative bacteria | Showed superior activity among synthesized compounds; replacing the benzene (B151609) ring with a heteryl group improved effects. | frontiersin.org |
Anti-inflammatory Activity
Quinazoline derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. jneonatalsurg.comnih.govnih.gov This activity is often evaluated using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation. nih.govnih.gov
In one study, a novel quinazoline derivative showed dose-dependent inhibition of paw edema, with a 50 mg/kg dose exhibiting efficacy comparable to the standard anti-inflammatory drug indomethacin. jneonatalsurg.com The mechanism is thought to involve the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes. jneonatalsurg.comnih.gov The anti-inflammatory effects of these compounds are often observed within the first few hours after administration, reaching a peak effect around 2 hours. researchgate.net
Research into newer quinazolinone analogs has shown that specific structural modifications can enhance anti-inflammatory potential. For example, cyclization of arylidene derivatives into azetidinones and thiazolidinones resulted in better anti-inflammatory activity. nih.gov Among a series of tested compounds, 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one showed the highest activity, with a 32.5% inhibition of edema. nih.gov These findings suggest that the quinazoline scaffold is a promising template for developing new anti-inflammatory agents. jneonatalsurg.comnih.gov
Anticonvulsant Activity
Following the discovery of the sedative-hypnotic properties of methaqualone, a quinazolinone derivative, significant research has focused on the anticonvulsant potential of this chemical class. mdpi.com Derivatives of this compound are of particular interest. A study on novel N-substituted-6-fluoro-quinazoline-4-amine derivatives, which includes structures with a benzyl group linker, demonstrated significant anticonvulsant activity in both the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) seizure models in mice. mdpi.com
In this study, three compounds (5b, 5c, and 5d ) showed higher anticonvulsant activities than the reference drugs methaqualone and valproate. mdpi.com Molecular docking studies suggest that these compounds may exert their effect by binding to the GABA-A receptor. mdpi.com Other studies have corroborated the anticonvulsant potential of the quinazolin-4(3H)-one scaffold. mdpi.comnih.govnih.gov For example, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were evaluated in the PTZ-induced seizure model, with most compounds exhibiting anticonvulsant properties. mdpi.com Certain compounds provided 100% protection against PTZ-induced seizures, an effect similar to reference drugs like phenobarbital (B1680315) and diazepam. mdpi.comresearchgate.net The structure-activity relationship suggests that substitutions at position 3 of the quinazoline ring, such as with a butyl or benzyl group, significantly influence anticonvulsant activity. nih.gov
Antidiabetic Activity
The quinazolinone scaffold has been identified as a promising pharmacophore for the development of novel antihyperglycemic agents. ekb.eg Derivatives have been shown to exert antidiabetic effects through various mechanisms, including the inhibition of α-glucosidase and antagonism of the ghrelin receptor. nih.govnih.gov
Several studies have synthesized and evaluated quinazolinone derivatives for their α-glucosidase inhibitory activity. ekb.egnih.gov This enzyme is involved in the digestion of carbohydrates, and its inhibition can help lower post-meal blood glucose levels. Compounds such as 2-(4-chlorophenyl)-quinazolin-4(3H)-one and 2-(4-bromophenyl)-quinazolin-4(3H)-one were found to be potent inhibitors of α-glucosidase, with IC50 values of 12.5 µM and 15.6 µM, respectively. ekb.eg Other synthesized quinazoline derivatives have also shown potent α-glucosidase inhibition, with some compounds demonstrating stronger activity than the standard drug acarbose. nih.govnih.gov
Another approach involves the development of quinazolinone derivatives as antagonists for the ghrelin receptor (GHS-R1a). nih.gov Ghrelin is a hormone that stimulates appetite and also plays a role in glucose homeostasis. nih.govacs.org Piperidine-substituted quinazolinone derivatives have been identified as orally bioavailable antagonists of this receptor, leading to glucose-lowering effects through glucose-dependent insulin (B600854) secretion. nih.govacs.org In vitro assays using non-enzymatic glycosylation of hemoglobin have also been used to confirm the antidiabetic potential of novel quinazolin-4(3H)-one heterocycles. bohrium.comresearchgate.net
In Vivo Pharmacological Models (Non-Human Organisms)
Efficacy in Disease Models
The therapeutic potential of this compound derivatives has been substantiated through various in vivo animal models, which are crucial for evaluating efficacy and understanding the pharmacological response in a living system.
MRSA Mouse Peritonitis Model: The mouse peritonitis/sepsis model is a standard and effective method for the in vivo screening of new antibacterial agents against pathogens like methicillin-resistant Staphylococcus aureus (MRSA). noblelifesci.com This model involves inducing a peritoneal infection in mice and then evaluating the efficacy of a test compound based on endpoints such as animal survival or bacterial counts in body fluids. noblelifesci.com Research on novel quinazoline derivatives has demonstrated their potential in treating resistant bacterial infections. One promising compound, D13 , showed potent and dose-dependent efficacy in a mouse model of linezolid-resistant S. aureus (LRSA) peritonitis infection. acs.org Other studies have confirmed the in vivo synergism of quinazoline-based efflux pump inhibitors with antibiotics like ciprofloxacin (B1669076) in mouse infection models, providing strong evidence for their potential to combat antimicrobial resistance. nih.govresearchgate.net Thiazolylketenyl quinazolinones have also been identified as potential anti-MRSA agents, meriting further development. nih.gov
Oral Glucose Tolerance Test in Rats: The Oral Glucose Tolerance Test (OGTT) is a fundamental assay used to assess glucose homeostasis and evaluate the efficacy of potential antidiabetic drugs. taconic.combiorxiv.org The test measures the body's ability to clear a glucose load from the blood over a defined period. biorxiv.org Piperidine-substituted quinazolinone derivatives, developed as ghrelin receptor antagonists, were evaluated in vivo and found to improve glucose tolerance in mice, demonstrating their potential for diabetes treatment. nih.gov This glucose-lowering effect was mediated by glucose-dependent insulin secretion. nih.govacs.org The OGTT is a standard component in the preclinical evaluation of quinazoline derivatives being investigated for their antidiabetic properties. acs.org
Carrageenan-Induced Rat Paw Edema Test: This is a classic and widely used model for evaluating the anti-inflammatory activity of new compounds. nih.govspringernature.com The injection of carrageenan into a rat's paw induces an acute, localized inflammatory response characterized by edema (swelling). nih.gov The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy. springernature.com Numerous studies have utilized this model to confirm the anti-inflammatory properties of quinazoline derivatives. jneonatalsurg.comnih.gov A novel derivative demonstrated dose-dependent inhibition of paw edema comparable to indomethacin. jneonatalsurg.com Similarly, various newer quinazolinone analogs, including thiazolidinone derivatives, have shown significant activity in this model, with some compounds achieving over 30% inhibition of edema. nih.gov These results consistently highlight the anti-inflammatory potential of the quinazoline scaffold. researchgate.net
Evaluation of Compound Activity in Animal Models
The therapeutic potential of this compound and its derivatives has been substantiated through various in vivo studies utilizing animal models. These investigations are crucial for understanding the physiological and pharmacological effects of these compounds in a complex biological system, primarily focusing on their anticancer and anticonvulsant properties.
Anticancer Activity in Murine Models
Several studies have evaluated quinazoline derivatives for their anti-tumor efficacy in mouse models of cancer, such as Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA). nih.govresearchgate.net In these models, the effectiveness of the compounds is typically assessed by measuring parameters like the increase in mean survival time (MST) of the tumor-bearing mice, changes in tumor volume and weight, and the restoration of hematological parameters. nih.gov
One study investigated two quinazoline analogues, referred to as Compound 12 and Compound 21, against both EAC and DLA models in Swiss albino mice. nih.gov In the DLA model, the assessment of in vivo anti-tumor potency involved measuring the solid tumor volume and weight, as well as the percentage of tumor weight inhibition. nih.gov For the EAC model, efficacy was determined by the increase in mean survival time of the treated mice compared to untreated controls. nih.gov The findings indicated that Compound 21 enhanced the mean survival time of the mice, and treatment with this compound also led to a significant restoration of hematological parameters toward normal levels in the EAC model. nih.gov In the DLA model, Compound 12 was found to significantly reduce tumor volume and weight. nih.gov
Another research effort synthesized a series of 7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives and evaluated their in-vivo anticancer activity in Swiss albino mice with Ehrilich ascites carcinoma. researchgate.net Six specific compounds from this series (IIh, IIi, IIj, IIIh, IIIi, and IIIj) demonstrated significant antitumor activity, assessed through body weight analysis and the percentage increase in life span. researchgate.net This research suggested that the presence of an amino group at the third position and a urea/thiourea group in the phenyl hydrazine (B178648) ring at the third position of the quinazoline structure are important for the observed anticancer action. researchgate.net
Furthermore, the in vivo activity of other 4-aminoquinazoline derivatives has been demonstrated in models with subcutaneously implanted tumors in nude mice. researchgate.net One such compound, administered as a phosphate (B84403) prodrug, was shown to be a potent suppressor of the expression of phospho-histone H3 in these tumor cells. researchgate.net
| Compound/Derivative Series | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Compound 21 (3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one) | Ehrlich Ascites Carcinoma (EAC) in mice | Enhanced mean survival time; Restored hematological parameters towards normal. | nih.gov |
| Compound 12 | Dalton's Ascites Lymphoma (DLA) in mice | Significantly restored tumor volume and tumor weight towards normal. | nih.gov |
| Compounds IIh, IIi, IIj, IIIh, IIIi, IIIj (7-chloro-3-[substituted (amino/phenyl amino)]-2-phenyl quinazolin-4 (3H)-one/thione derivatives) | Ehrilich Ascites Carcinoma (EAC) in Swiss albino mice | Showed significant antitumor activity based on body weight analysis and increased life span. | researchgate.net |
| Compound 46 (as phosphate prodrug 54) | Subcutaneously implanted tumors in nude mice | Suppressed the expression of phospho-histone H3 in tumor cells. | researchgate.net |
Anticonvulsant Activity Screening
Beyond anticancer applications, quinazolin-4(3H)-one derivatives have been evaluated for their anticonvulsant activity in vivo. mdpi.com A study synthesized two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives and tested their potential to prevent seizures in the pentylenetetrazole (PTZ)-induced seizure model in mice. mdpi.com The evaluation considered several parameters, including the percentage of protection against PTZ-induced seizures, the latency until the onset of the first seizure, and the reduction in the number of seizures. mdpi.com The results indicated that the tested compounds possess potential anticonvulsant activity, with one series of compounds ("b" series) showing more favorable outcomes, particularly compound 8b. mdpi.com
| Compound/Derivative Series | Animal Model | Key Findings | Reference |
|---|---|---|---|
| 2,3-disubstituted quinazolin-4(3H)-one derivatives (Series "a" and "b") | Pentylenetetrazole (PTZ)-induced seizure model in mice | The tested compounds demonstrated potential anticonvulsant activity. | mdpi.com |
| Compound 8b | Pentylenetetrazole (PTZ)-induced seizure model in mice | Showed particularly favorable results in protecting against seizures, increasing latency, and reducing seizure number. | mdpi.com |
Structure Activity Relationship Sar Elucidation for N 3 Chlorobenzyl Quinazolin 4 Amine Derivatives
Identification of Key Pharmacophoric Features for Biological Activity
The biological activity of N-benzylquinazolin-4-amine derivatives is dictated by a set of essential structural features, known as pharmacophores. These features are the specific arrangement of atoms or functional groups necessary for molecular interaction with a biological target, such as an enzyme or receptor.
For the 4-aminoquinazoline class, several key pharmacophoric elements have been identified as crucial for activity, particularly as kinase inhibitors:
The Quinazoline (B50416) Core: This bicyclic system is a fundamental scaffold. The nitrogen atom at position 1 (N-1) of the quinazoline ring is a critical hydrogen bond acceptor, often interacting with key amino acid residues in the hinge region of kinase domains. nih.gov
The 4-Amino Linker: The amino group at the C-4 position serves as a crucial linker connecting the quinazoline core to a substituted benzyl (B1604629) or phenyl ring. This linkage is vital for orienting the substituent in the active site of the target protein. nih.govnih.gov
The N-benzyl Moiety: The benzyl group attached to the 4-amino linker occupies a significant portion of the binding pocket. Substitutions on this phenyl ring are critical for modulating potency and selectivity. mdpi.commdpi.com
Impact of Substituent Variations on Potency, Selectivity, and Mechanism
Systematic modification of the N-(3-chlorobenzyl)quinazolin-4-amine structure has provided deep insights into how different substituents influence biological outcomes. These variations affect the compound's potency (the concentration required to produce an effect), selectivity (its ability to target a specific receptor over others), and mechanism of action.
Substitutions on the benzofused portion of the quinazoline ring (positions C-5, C-6, C-7, and C-8) play a significant role in modulating activity. mdpi.comnih.gov Research has shown that positions 6 and 7 are particularly amenable to modification to enhance potency. nih.govekb.eg
Positions C-6 and C-7: The introduction of small, often hydrophilic or electron-donating groups at these positions can significantly enhance activity. For instance, methoxy (B1213986) (-OCH₃) or morpholino-propoxy groups at C-6 and C-7 have been shown to improve the anticancer activity of quinazoline derivatives. mdpi.com One study highlighted a compound, N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy) quinazoline-4-yl)piperazine-1-yl)acetamide, which demonstrated outstanding activity, underscoring the importance of these substitutions. mdpi.com Electron-donating groups like amino (-NH₂) or methoxy at these positions can increase electron density near the C-8 position, which appears to be favorable for activity. ebi.ac.uk
Position C-2: Modifications at the C-2 position can also influence biological activity. The presence of groups like a substituted aromatic ring or a thioalkyl fragment at this position has been shown to increase activity in various contexts. nih.govmdpi.com For example, the presence of a phenyl ring at C-2 can facilitate hydrogen bond formation with target enzymes. nih.gov
Position C-8: Halogen atoms, such as iodine, at the C-6 and C-8 positions have been found to improve the antimicrobial activities of certain quinazolinone derivatives. nih.gov
The following table summarizes the impact of various substituents on the quinazoline ring based on reported findings.
| Position | Substituent Type | Impact on Activity | Reference |
| C-6, C-7 | Methoxy, Morpholino-propoxy | Increased anticancer activity | mdpi.com |
| C-6, C-7 | Electron-donating groups (e.g., -NH₂, -OMe) | Increased activity | ebi.ac.uk |
| C-2 | Phenyl ring | Improved enzyme binding via H-bonds | nih.gov |
| C-2 | Thioalkyl fragment | Increased activity | nih.gov |
| C-6, C-8 | Halogen (e.g., Iodine) | Improved antimicrobial activity | nih.gov |
The N-benzyl group is a critical component for activity, and modifications to this moiety can lead to significant changes in potency and selectivity. The 3-chloro substitution in the parent compound is a key feature.
Position of Substitution: The position of substituents on the benzyl (or more generally, the aniline) ring is crucial. For many quinazoline-based inhibitors, meta and para substitutions are preferred over ortho substitutions. nih.govmdpi.com Ortho-substituents can cause steric hindrance, leading to less potent compounds. mdpi.com
Nature of Substituent: Electron-withdrawing groups such as chloro, bromo, or trifluoromethyl on the aniline (B41778) ring are often advantageous for antiproliferative activity. mdpi.com Specifically, a chloro substitution on the benzyl group has been shown to result in a more active compound compared to an unsubstituted benzyl group in a series of benzo[g]quinazolines. nih.gov In studies of 4-anilinoquinazolines, small lipophilic electron-withdrawing groups at the 3-position of the phenyl ring enhanced potency. ebi.ac.uk
Replacement of the Benzyl Ring: While the benzyl ring is a common feature, replacing it with other cyclic systems can be tolerated or even beneficial. For instance, replacing the benzene (B151609) ring with a pyrazole (B372694) was well-tolerated in one series of antibacterial quinazolinones. nih.gov However, replacing it with a cyclopentyl group or certain nitrogen-containing heterocycles led to inactive compounds, indicating a specific requirement for an aromatic or bioisosteric ring system. acs.org
The table below illustrates the influence of modifications on the N-benzyl/phenyl moiety.
| Modification | Specific Example | Impact on Activity | Reference |
| Chloro substitution | 3-chloro-benzyl vs. benzyl | Increased activity | nih.gov |
| Electron-withdrawing group | 3-bromo-phenyl | Potent activity | mdpi.com |
| Substituent position | Ortho-substitution on phenyl ring | Decreased potency | mdpi.com |
| Ring replacement | Phenyl replaced with pyrazole | Activity tolerated | nih.gov |
| Ring replacement | Phenyl replaced with cyclopentyl | Loss of activity | acs.org |
The potency and selectivity of this compound derivatives are governed by a delicate balance of electronic and steric effects of their substituents.
Electronic Effects: The electronic nature of a substituent (whether it is electron-donating or electron-withdrawing) influences the electron distribution within the molecule, affecting its ability to bind to its biological target. As noted, electron-withdrawing groups on the N-benzyl moiety, such as the 3-chloro group, are often beneficial for activity. mdpi.comebi.ac.uk This suggests that reducing the electron density on the phenyl ring or modulating the pKa of the 4-amino group can enhance binding affinity. Conversely, electron-donating groups at positions C-6 and C-7 of the quinazoline ring are generally favorable. ebi.ac.uk
Steric Effects: The size and shape of substituents (steric hindrance) are critical. Bulky groups can prevent the molecule from fitting correctly into the binding site of a target protein. This is evident in the observation that ortho-substituents on the N-benzyl ring often lead to a decrease in potency. mdpi.com Similarly, the cyclodehydration reaction to form some quinazoline derivatives showed a strong dependence on the substituent's position on the benzaldehyde (B42025) used, with 2-substituted (ortho) benzaldehydes giving poor yields, likely due to steric hindrance. researchgate.net The preference for smaller, lipophilic groups at certain positions highlights the importance of a precise fit for optimal activity. ebi.ac.uk
Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models
To better understand and predict the biological activity of quinazoline derivatives, computational methods like Quantitative Structure-Activity Relationship (QSAR) are employed. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov
The development of a QSAR model involves calculating molecular descriptors that quantify various properties of the molecules and then using statistical methods to correlate these descriptors with their measured biological activity (e.g., IC₅₀ values). nih.govorientjchem.org These models are powerful tools in drug design, allowing for the virtual screening of new compounds and the optimization of lead structures. biointerfaceresearch.com
The construction of a robust QSAR model begins with the crucial step of selecting appropriate molecular descriptors. nih.gov These descriptors are numerical values that describe the physicochemical, topological, electronic, or steric properties of a molecule. nih.gov
Commonly used classes of molecular descriptors in QSAR studies of quinazoline derivatives include:
Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts. nih.gov
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape. nih.gov
Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.orgresearchgate.net Atomic net charges are also important electronic descriptors. orientjchem.org
Physicochemical Descriptors: Properties like lipophilicity (logP) and molar refractivity fall into this category. researchgate.net
3D Descriptors: These are derived from the 3D structure of the molecule and include steric and electrostatic fields, as used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). frontiersin.orgnih.gov
Once descriptors are calculated, various statistical methods are used to generate the QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Support Vector Machines (SVM) are commonly employed. orientjchem.orgbiointerfaceresearch.comresearchgate.net For instance, one QSAR study on quinazoline analogues identified HOMO energy, LUMO energy, and atomic net charges at specific carbon and oxygen atoms as key descriptors for predicting anticancer activity. orientjchem.org Another study found that constitutional, functional, 2D autocorrelation, and charge descriptors were significant for predicting the cytotoxicity of quinazoline derivatives. nih.gov
The generated models are then rigorously validated using internal (e.g., cross-validation) and external (using a test set of compounds not included in model generation) methods to ensure their predictive power and robustness. orientjchem.orgresearchgate.net Successful QSAR models can then guide the rational design of new this compound derivatives with potentially superior biological activity. nih.govbiointerfaceresearch.com
Predictive Capabilities and Robustness of QSAR Models
The predictive power and robustness of Quantitative Structure-Activity Relationship (QSAR) models are paramount to their utility in drug design and development. For derivatives of this compound, various statistical validation methods are employed to ensure the reliability and predictive accuracy of the generated models. A robust QSAR model should be able to make dependable predictions for new, untested compounds. nih.govacs.org The validation process typically involves both internal and external validation techniques to assess the model's performance. biointerfaceresearch.comresearchgate.net
Internal validation assesses the stability and predictive capacity of the model within the dataset used to create it. acs.org A common method for internal validation is cross-validation, often expressed as the cross-validated correlation coefficient (Q² or Q²_cv). nih.govacs.org For instance, a 2D-QSAR model developed for a series of 31 quinazoline derivatives with inhibitory activity against human lung cancer demonstrated a Q²_cv of 0.669, indicating good internal predictive power. nih.govacs.org Another study on 6-arylquinazolin-4-amine derivatives as DYRK1A inhibitors reported a leave-one-out cross-validation value (Q²_LOO) of 0.755. researchgate.net High Q² values (typically > 0.5) are considered indicative of a model with good predictive ability. researchgate.net
External validation, on the other hand, evaluates the model's ability to predict the activity of compounds not included in the training set. acs.orgresearchgate.net This is considered a more stringent test of a model's predictive power. The predictive squared correlation coefficient (R²_pred or R²_test) is a key metric for external validation. nih.govacs.org For the aforementioned 2D-QSAR model of quinazoline derivatives, a high R²_test value of 0.941 was achieved, signifying strong predictive capabilities for external compounds. nih.govacs.org Similarly, a machine learning-based QSAR model for quinazoline analogues targeting the MCF-7 breast cancer cell line showed an excellent R²_test value of 0.991. biointerfaceresearch.com Generally, an R²_ext value greater than 0.5 suggests that the established model is robust and has good predictive ability statistically. nih.gov
The table below summarizes the statistical parameters for various QSAR models developed for quinazoline derivatives, illustrating their predictive capabilities.
| Model Type | Target | R² | Q² | R²_pred/R²_test | Reference |
| 2D-QSAR | Human Lung Cancer (EGFR) | 0.745 | 0.669 | 0.941 | nih.govacs.org |
| 3D-QSAR (CoMSIA) | Osteosarcoma | 0.987 | 0.63 | - | nih.gov |
| ML-based SVM | Breast Cancer (MCF-7) | 0.749 | - | 0.991 | biointerfaceresearch.com |
| QSAR | DYRK1A Inhibitors | 0.867 (R²_train) | 0.755 (Q²_LOO) | 0.856 | researchgate.net |
| 3D-QSAR | Clk4 Inhibitors | 0.88 | 0.79 | - | nih.gov |
| 3D-QSAR | Dyrk1A Inhibitors | 0.85 | 0.82 | - | nih.gov |
| 3D-QSAR (CoMFA) | DHFR Inhibitors | 0.996 | 0.854 | - | nih.gov |
These models, validated through rigorous statistical methods, provide valuable insights for the design of new quinazoline derivatives with enhanced biological activity. nih.govnih.gov The combination of different QSAR approaches, such as 2D and 3D models, can offer a more comprehensive understanding of the structure-activity relationships, guiding the synthesis of novel and more potent compounds. nih.gov
Future Directions and Mechanistic Therapeutic Implications of N 3 Chlorobenzyl Quinazolin 4 Amine Research
Design of Next-Generation Quinazoline (B50416) Derivatives with Enhanced Properties
The development of next-generation quinazoline derivatives hinges on strategic structural modifications to optimize their pharmacological properties. Structure-activity relationship (SAR) studies are pivotal in this endeavor, guiding the rational design of analogs with improved potency, selectivity, and pharmacokinetic profiles. For instance, modifications to the quinazoline core, such as substitutions at the 6 and 7 positions, have been shown to significantly influence biological activity. The introduction of electron-donating groups at these positions can enhance the inhibitory activity of these compounds. nih.gov
Furthermore, the benzyl (B1604629) moiety of N-(3-chlorobenzyl)quinazolin-4-amine offers a versatile point for modification. Altering the substitution pattern on this phenyl ring can modulate the compound's interaction with its biological targets. For example, the introduction of different halogen atoms or other functional groups could enhance binding affinity and selectivity. nih.gov The synthesis of a series of analogs with systematic variations would allow for a comprehensive exploration of the SAR, leading to the identification of derivatives with superior therapeutic potential. acs.org
A representative approach to generating next-generation derivatives is outlined below:
Table 1: Representative Synthetic Strategy for Novel Quinazoline Derivatives
| Step | Reaction | Reagents and Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Anthranilic acid, Triethyl orthoacetate | Formation of the quinazolinone core |
| 2 | Amination | Substituted aniline (B41778)/amine, Acetic acid | Introduction of the side chain at position 4 |
| 3 | Condensation | Aldehyde, Acetic acid | Modification of the side chain |
This table is a generalized representation of synthetic routes for quinazoline derivatives and is not specific to this compound.
Potential for Multi-Target Inhibition and Polypharmacology Strategies
The concept of "one drug, multiple targets" is gaining traction in drug discovery, as complex diseases like cancer often involve multiple signaling pathways. Quinazoline derivatives are well-suited for a polypharmacology approach due to their ability to interact with the ATP-binding sites of various kinases. nih.gov Research on analogous quinazoline compounds has demonstrated their capacity to inhibit multiple tyrosine kinases, such as EGFR, VEGFR, and CDK2, simultaneously. nih.gov
This multi-target capability can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. For this compound, future research should focus on screening its inhibitory activity against a broad panel of kinases to identify a unique polypharmacological profile. This could unveil novel therapeutic applications for cancers driven by multiple aberrant signaling pathways. The development of derivatives that are intentionally designed to hit a specific combination of targets is a promising strategy for creating more effective cancer therapies. mdpi.com
Table 2: Illustrative Kinase Inhibition Profile for a Multi-Targeted Quinazoline Derivative
| Kinase Target | IC50 (µM) |
|---|---|
| CDK2 | 0.177 |
| HER2 | Not specified |
| EGFR | Not specified |
| VEGFR2 | Not specified |
Data is illustrative and based on a representative quinazoline derivative, not this compound. nih.gov
Elucidation of Comprehensive Mechanistic Insights for Targeted Therapeutic Applications
A thorough understanding of the molecular mechanisms underlying the therapeutic effects of this compound is crucial for its clinical development. While many quinazoline derivatives are known to function as kinase inhibitors, other mechanisms may also be at play. For instance, some derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the ALK/PI3K/AKT pathway. nih.gov
Future mechanistic studies should employ a range of cellular and molecular biology techniques to dissect the precise effects of this compound. This includes investigating its impact on cell cycle progression, apoptosis induction, and its ability to modulate key signaling proteins. Identifying the specific cellular pathways affected by this compound will enable its targeted application in cancers with corresponding molecular vulnerabilities. nih.gov
Synergistic Integration of Computational and Experimental Approaches in Rational Drug Design
The integration of computational and experimental methods is a powerful strategy for accelerating the drug discovery process. Molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding modes of this compound and its analogs with their target proteins. nih.gov These computational models can predict the binding affinities of novel derivatives, thereby guiding the synthesis of the most promising candidates and reducing the need for extensive and costly experimental screening. nih.gov
For example, docking studies can reveal key interactions between the compound and the amino acid residues in the active site of a target kinase, informing the design of modifications that enhance these interactions. researchgate.net The predictions from these in silico models can then be validated through in vitro biological assays. This iterative cycle of computational design and experimental validation is a highly efficient approach to rational drug design, enabling the rapid development of optimized therapeutic agents. rjpbr.com
Q & A
Q. How do substituent modifications on the quinazoline core influence biological activity?
- Structure-Activity Relationship (SAR) : Introducing electron-withdrawing groups (e.g., nitro or chloro) at the 6- or 7-position enhances kinase inhibition. For instance, morpholinopropoxy substituents improved binding affinity (HD score: -7.6) in EGFR inhibitors . Conversely, methoxy groups increase solubility but may reduce target specificity .
Q. What computational strategies predict the binding mode of this compound with therapeutic targets?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) using crystal structures of targets like EGFR or WRN helicase. HD scores (e.g., -7.4 to -6.7) correlate with binding free energies . Pharmacophore modeling identifies critical interaction sites, such as hydrogen bonding with active-site residues .
Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?
- Models : Rodent models (e.g., Sprague-Dawley rats) assess bioavailability, half-life, and metabolite formation. Intravenous/oral administration followed by LC-MS/MS quantifies plasma concentrations. For analogs, 3-chloro-4-fluorophenyl derivatives showed moderate bioavailability (~40%) due to hepatic first-pass metabolism .
Data Analysis and Experimental Design
Q. How can contradictory data on synthetic yields be resolved?
- Approach : Systematic screening of catalysts (e.g., Cu(I) vs. Pd), solvents (polar aprotic vs. ethers), and temperature gradients. For example, replacing THF with DMF increased yields by 20% in morpholine-substituted analogs .
Q. What assays validate the mechanism of action in DNA repair or kinase inhibition?
- Enzymatic Assays :
- WRN Helicase Inhibition : Fluorescence resonance energy transfer (FRET)-based assays using oligonucleotide substrates .
- Kinase Activity : ADP-Glo™ assays measure ATP consumption in EGFR or PI3Kα inhibition .
Tables for Key Data
| Property | Value/Technique | Source |
|---|---|---|
| Molecular Weight | 327.69–621.1 g/mol (varies by substituent) | |
| Synthetic Yield Range | 12.5–54.5% | |
| HD Docking Score (EGFR) | -7.6 (highest affinity) | |
| Bioavailability (Rodent) | ~40% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
